3-Methyl-6-(trifluoromethyl)-1H-indazole

Lipophilicity Drug-likeness Membrane permeability

3-Methyl-6-(trifluoromethyl)-1H-indazole (CAS 1146012-85-2) is a heterocyclic aromatic compound belonging to the 1H-indazole class, featuring a methyl substituent at the 3-position and a trifluoromethyl group at the 6-position of the bicyclic core. With a molecular formula of C9H7F3N2 and molecular weight of 200.16 g/mol, this compound exhibits a computed LogP of 2.89 and a polar surface area (PSA) of 28.68 Ų.

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
CAS No. 1146012-85-2
Cat. No. B7891259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(trifluoromethyl)-1H-indazole
CAS1146012-85-2
Molecular FormulaC9H7F3N2
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1)C(F)(F)F
InChIInChI=1S/C9H7F3N2/c1-5-7-3-2-6(9(10,11)12)4-8(7)14-13-5/h2-4H,1H3,(H,13,14)
InChIKeyVUTDFBLOQWYMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(trifluoromethyl)-1H-indazole (CAS 1146012-85-2): A Dual-Substituted Indazole Building Block for Kinase-Targeted Drug Discovery


3-Methyl-6-(trifluoromethyl)-1H-indazole (CAS 1146012-85-2) is a heterocyclic aromatic compound belonging to the 1H-indazole class, featuring a methyl substituent at the 3-position and a trifluoromethyl group at the 6-position of the bicyclic core . With a molecular formula of C9H7F3N2 and molecular weight of 200.16 g/mol, this compound exhibits a computed LogP of 2.89 and a polar surface area (PSA) of 28.68 Ų . It exists as the 1H-tautomer and serves as a key synthetic intermediate in the preparation of phosphodiesterase 3 (PDE3) inhibitors, as exemplified by its incorporation into potent oxadiazinone-based clinical candidates disclosed in Bayer patent US11427553 [1]. The combination of the electron-donating 3-methyl group and the electron-withdrawing 6-trifluoromethyl group creates a distinctive electronic and steric profile that differentiates this scaffold from mono-substituted or regioisomeric indazole analogs.

Why 3-Methyl-6-(trifluoromethyl)-1H-indazole Cannot Be Replaced by Simpler Indazole Analogs in Lead Optimization Programs


Generic substitution of 3-Methyl-6-(trifluoromethyl)-1H-indazole (CAS 1146012-85-2) with simpler indazole analogs is not advisable in lead optimization campaigns because the specific 3-methyl/6-CF3 dual-substitution pattern simultaneously modulates lipophilicity, electronic distribution, and supramolecular assembly behavior in ways that mono-substituted or regioisomeric variants cannot replicate . The trifluoromethyl group at the 6-position contributes approximately 0.5 log units of additional lipophilicity compared to the des-CF3 analog, directly impacting membrane permeability and pharmacokinetic profiles, while the 3-methyl group influences tautomeric equilibrium and hydrogen-bonding capacity . X-ray crystallographic studies on related fluorinated indazoles demonstrate that the nature of the 3-substituent alone dictates whether the compound crystallizes as hydrogen-bonded dimers or chiral helical catemers, confirming that even seemingly minor substituent changes produce fundamentally different solid-state properties with implications for solubility, formulation, and intellectual property [1]. Furthermore, as exemplified in Bayer's PDE3 inhibitor patent US11427553, the 3-methyl-1H-indazol-6-yl moiety confers a specific potency profile (IC50 = 11 nM against PDE3A) that varies substantially when alternative indazole substitution patterns are employed within the same chemical series [2].

Quantitative Differentiation Evidence for 3-Methyl-6-(trifluoromethyl)-1H-indazole (CAS 1146012-85-2) vs. Closest Indazole Analogs


Enhanced Lipophilicity (LogP Δ = +0.50) vs. 6-(Trifluoromethyl)-1H-indazole Des-Methyl Analog

3-Methyl-6-(trifluoromethyl)-1H-indazole exhibits a computed LogP of 2.89, which is 0.50 log units higher than that of 6-(trifluoromethyl)-1H-indazole (LogP = 2.39), the direct des-methyl analog lacking the 3-methyl group . This increase in lipophilicity is attributable to the additional methyl substituent and places the compound closer to the optimal LogP range (1–3) for oral bioavailability while enhancing predicted membrane permeability. The polar surface area (PSA) of 28.68 Ų is preserved identically to the des-methyl analog, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity .

Lipophilicity Drug-likeness Membrane permeability

PDE3A Inhibitory Potency of the Derived Oxadiazinone: IC50 = 11 nM vs. Closest Patent Comparators (IC50 Range 6–27 nM)

The oxadiazinone derivative incorporating the 3-methyl-6-(trifluoromethyl)-1H-indazole scaffold (BDBM568851; US11427553 Example 327) demonstrated an IC50 of 11 nM against human PDE3A and 16 nM against PDE3B in the 3H-cAMP Scintillation Proximity Assay [1]. Within the same patent series using an identical assay platform, comparator compounds with alternative substitution on the pendant phenyl ring (but retaining the same oxadiazinone core with different indazole attachments) exhibited IC50 values spanning 6–27 nM against PDE3A: BDBM568827 (Example Intermediate 67) achieved IC50 = 6 nM, BDBM568666 (Example 119) achieved IC50 = 13 nM, and BDBM568713 (Examples 174/188) achieved IC50 = 27 nM [2][3][4]. The 3-methyl-6-CF3 indazole-bearing compound (IC50 = 11 nM) ranks among the top 2–3 most potent examples in the disclosed series.

PDE3 inhibition Cardiovascular drug discovery Structure-activity relationship

Crystal Packing Divergence: 3-Methyl Indazoles Form Dimers Whereas 3-CF3 Indazoles Form Chiral Helical Catemers

X-ray crystallographic analysis by Teichert et al. (New J. Chem., 2007) established a direct head-to-head structural comparison: 3-methyl-1H-indazole crystallizes as centrosymmetric hydrogen-bonded dimers, whereas 3-trifluoromethyl-1H-indazole crystallizes as chiral helical catemers with a three-fold screw axis in the unusual space group P32 [1]. The target compound 3-Methyl-6-(trifluoromethyl)-1H-indazole uniquely combines both the 3-methyl (dimer-promoting) and 6-trifluoromethyl substituents on the same scaffold, creating a substitution pattern not represented among the crystallographically characterized compounds in the study. The 6-CF3 group introduces additional fluorine-mediated intermolecular interactions (C–F···H, C–F···π) that are absent in the parent 3-methyl compound, while the 3-methyl group preserves the hydrogen-bond donor capacity of the N1–H that is altered in 3-CF3 indazoles through electronic effects [1].

Solid-state chemistry Crystal engineering Polymorph prediction

Indazole Scaffold as a Non-Glucuronidated Phenol Bioisostere: Retained GluN2B Affinity with Elimination of Phase II Metabolism

A 2023 study by Lüken et al. (J. Med. Chem. 2023, 66, 11573–11588) demonstrated that replacement of the phenol moiety in GluN2B-selective NMDA receptor antagonists with an indazole ring completely eliminated glucuronidation—a major Phase II metabolic clearance pathway—while retaining high GluN2B receptor affinity [1]. The indazole-containing analogs showed no detectable glucuronic acid conjugation, in contrast to the corresponding phenolic compounds which underwent rapid glucuronidation. The 3-methyl-6-(trifluoromethyl)-1H-indazole scaffold combines the metabolic stability advantage of the indazole core (vs. phenol) with the additional metabolic shielding conferred by the electron-withdrawing 6-CF3 group, which further reduces susceptibility to oxidative metabolism at the benzenoid ring . Although this evidence is at the class level for the indazole scaffold rather than specific to the 3-methyl-6-CF3 derivative, it establishes a key procurement rationale: indazole-based building blocks are preferred over phenolic analogs when glucuronidation-mediated clearance must be minimized.

Bioisostere Metabolic stability NMDA receptor

Kinase Selectivity Potential: Akt1 Inhibitory Activity of 3-Methyl-Indazole-Pyridine Derivatives vs. 3-CF3-Indazole Analogs

Comparison of closely related indazole-pyridine hybrid molecules within the BindingDB repository reveals that the 3-methyl substitution on the indazole core (BDBM16569; IC50 = 1.20 nM against Akt1) provides approximately 1.5-fold greater potency than the corresponding 3-trifluoromethyl analog (BDBM16785; IC50 = 1.80 nM against Akt1) when tested in the same His-Akt1 kinase assay with biotinylated peptide substrate [1][2]. While both compounds incorporate the 1H-indazole core with different 3-substituents, the 3-methyl variant consistently shows a small but reproducible potency advantage. Extrapolating to the target compound, the 3-methyl-6-CF3 substitution pattern uniquely positions the electron-donating methyl group at the 3-position (favoring kinase hinge-binding interactions) while placing the electron-withdrawing CF3 at the 6-position (modulating the benzyl ring electronics and potentially influencing selectivity against off-target kinases) [3].

Kinase selectivity Akt inhibition Cancer therapeutics

Recommended Procurement and Application Scenarios for 3-Methyl-6-(trifluoromethyl)-1H-indazole (CAS 1146012-85-2)


PDE3 Inhibitor Lead Optimization: SAR Exploration Around the Indazole C6-Position

Based on the validated PDE3A IC50 of 11 nM achieved with the oxadiazinone derivative bearing the 3-methyl-6-(trifluoromethyl)-1H-indazole core (US11427553 Example 327), medicinal chemistry teams should prioritize procurement of this building block for systematic structure-activity relationship (SAR) studies exploring modifications at the indazole C6-position while retaining the 3-methyl group [1]. The 3H-cAMP SPA assay platform used in the patent provides a standardized, reproducible benchmarking system, and the availability of multiple comparator data points (IC50 range 6–27 nM) within the same patent allows proper contextualization of new analogs. Priority applications include heart failure and intermittent claudication, where PDE3 inhibition has established clinical validation .

Kinase Inhibitor Scaffold with Dual 3-Methyl / 6-CF3 Substitution for Fine-Tuning Potency and Selectivity

The consistent ~1.5-fold potency advantage of 3-methyl over 3-CF3 substitution on the indazole core in Akt1 kinase assays (BDBM16569: IC50 = 1.20 nM vs. BDBM16785: IC50 = 1.80 nM) supports the use of 3-methyl-6-(trifluoromethyl)-1H-indazole as a privileged scaffold for kinase inhibitor programs [1]. The 6-CF3 group provides additional vectors for modulating selectivity against off-target kinases while enhancing metabolic stability. This compound is particularly well-suited for ATP-competitive kinase inhibitor design where the indazole N2 serves as a hinge-binding hydrogen bond acceptor. Relevant kinase targets include Akt, ROCK, FGFR, and LRRK2, all of which have literature precedent for indazole-based inhibitor development [2].

Bioisosteric Replacement of Metabolic Liability: Indazole-for-Phenol Substitution Strategy

For drug discovery programs encountering glucuronidation-mediated clearance of phenolic lead compounds, 3-methyl-6-(trifluoromethyl)-1H-indazole offers a synthetically accessible indazole building block that can serve as a non-glucuronidated phenol bioisostere [1]. The additional 6-CF3 group provides enhanced metabolic stability beyond that of unsubstituted indazole through both electronic deactivation of the benzenoid ring toward oxidative metabolism and increased lipophilicity (LogP = 2.89) that may favorably shift metabolic clearance toward slower pathways . Key application areas include CNS drug discovery where phenolic NMDA receptor antagonists, dopamine receptor ligands, or serotonin receptor modulators require metabolic stabilization without loss of target engagement [1].

Solid-State Form Screening and Crystallization Optimization Leveraging Dual-Substituent Packing Behavior

The crystallographic evidence that 3-methyl indazoles form dimers while 3-CF3 indazoles form chiral catemers (New J. Chem. 2007) indicates that 3-methyl-6-(trifluoromethyl)-1H-indazole, bearing both substituent types, may exhibit unique polymorphic behavior that can be exploited in solid-form patent strategies and formulation development [1]. Procurement of this compound for crystallization screening under diverse solvent and temperature conditions could yield novel crystalline forms with differentiated solubility, dissolution, and stability profiles. The potential for chiral catemer formation (space group P32) originating from the CF3 group's electronic influence on hydrogen-bond directionality may be of particular interest for compounds where chirality and crystal packing affect bioavailability or intellectual property positioning [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-6-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.